
C.I. Acid Red 151, lithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CI Acid Red 151, lithium salt, is a synthetic organic compound used primarily as a dye It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings This compound is known for its vibrant red color and is commonly used in various industrial applications, including textiles, paper, and leather dyeing
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Red 151, lithium salt, typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-naphthol under alkaline conditions to produce the azo dye. The final step involves converting the dye into its lithium salt form by reacting it with lithium hydroxide.
Reaction Conditions:
Diazotization: 4-aminobenzenesulfonic acid + NaNO₂ + HCl → Diazonium salt
Coupling: Diazonium salt + 2-naphthol (in alkaline medium) → C.I. Acid Red 151
Lithium Salt Formation: C.I. Acid Red 151 + LiOH → this compound
Industrial Production Methods
In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, washing, and drying steps to ensure high purity and quality.
化学反应分析
Types of Reactions
C.I. Acid Red 151, lithium salt, can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Products may include sulfonic acids or quinones, depending on the extent of oxidation.
Reduction: The primary products are aromatic amines, which can further react to form other compounds.
Substitution: Depending on the substituent introduced, various derivatives of the original dye can be formed, each with unique properties.
科学研究应用
C.I. Acid Red 151, lithium salt, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes
作用机制
The mechanism by which C.I. Acid Red 151, lithium salt, exerts its effects is primarily through its interaction with various substrates. The azo group (-N=N-) can form hydrogen bonds and van der Waals interactions with different molecules, allowing it to bind effectively to fibers and other materials. In biological systems, the dye can interact with proteins and nucleic acids, making it useful for staining and visualization purposes.
相似化合物的比较
C.I. Acid Red 88: Another azo dye used in similar applications but with different solubility and stability properties.
C.I. Acid Red 73: Known for its use in textile dyeing, but less stable compared to C.I. Acid Red 151, lithium salt.
属性
CAS 编号 |
51988-26-2 |
|---|---|
分子式 |
C22H15LiN4O4S |
分子量 |
438.4 g/mol |
IUPAC 名称 |
lithium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O4S.Li/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1 |
InChI 键 |
KFFZUMQADBQOBO-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


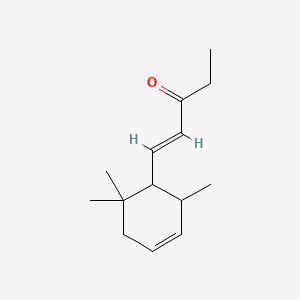
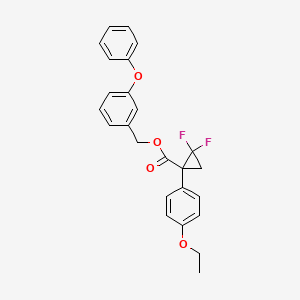


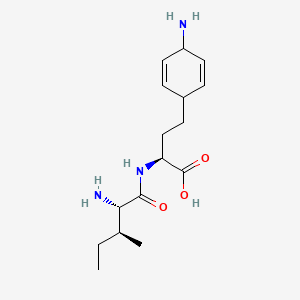

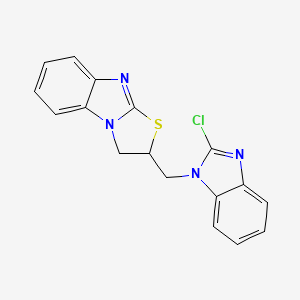
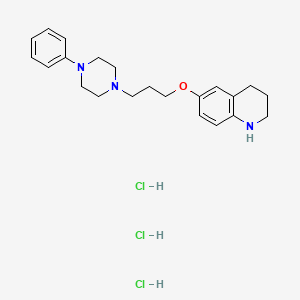

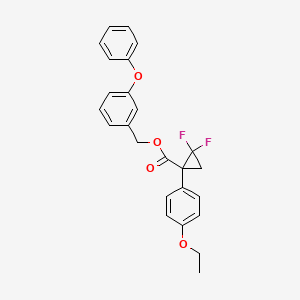


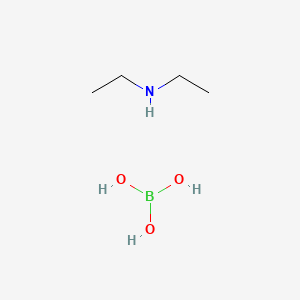
![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
